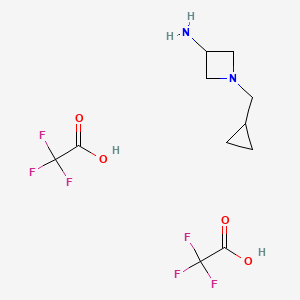
1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a useful research compound. Its molecular formula is C11H16F6N2O4 and its molecular weight is 354.249. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethyl)azetidin-3-amine bis(2,2,2-trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Chemical Structures
Conformationally constrained bis(glycines) such as trans derivatives of cyclopropane have been prepared using stereoselective synthesis, employing (S)-4-Benzyl-2-oxazolidinone as a chiral auxiliary and trisyl azide as the electrophilic source of amine nitrogen. This method facilitated the creation of four stereogenic centers, demonstrating the potential of cyclopropane derivatives in complex molecule synthesis and the exploration of their structural and functional properties (Neset, Hope, & Undheim, 1997).
Applications in Synthesizing Energetic Compounds
The trifluoroacetyl group has been used to protect secondary amine and hydroxyl groups under nitrolysis/nitration conditions, showcasing its utility in the synthesis of energetic molecules. This methodology underlines the significance of trifluoroacetate derivatives in generating compounds with potential applications in the fields of propellants, explosives, and pyrotechnics (Bellamy, Maccuish, Golding, & Mahon, 2007).
Trifluoroacetylation for Amine, Hydroxyl, and Thiol Groups
The application of N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) for the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions has been reported. This technique highlights the adaptability of trifluoroacetamide reagents in modifying various functional groups, enhancing the synthesis of volatile compounds suitable for gas chromatography analysis (Donike, 1973).
Chemical Access to Biologically Active Derivatives from Biomass
The transition from bio-derived 5-hydroxymethylfurfural (HMF) to pharmaceuticals through reductive amination of 2,5-diformylfuran (DFF) elucidates a method for constructing derivatives with biologically active compound structures. This approach showcases the potential of utilizing bio-derived analogues, such as bis(aminomethyl)furans, for synthesizing drugs with anticancer properties, signifying the role of trifluoroacetate derivatives in medicinal chemistry (Galkin, Kucherov, Markov, Egorova, Posvyatenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c8-7-4-9(5-7)3-6-1-2-6;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNTGJAUUPVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(4-Methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2734878.png)
![1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-1H-imidazol-1-ium chloride](/img/structure/B2734879.png)
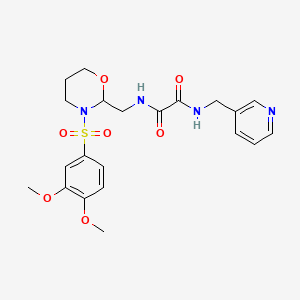

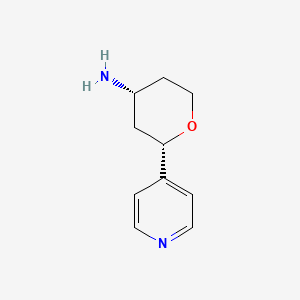
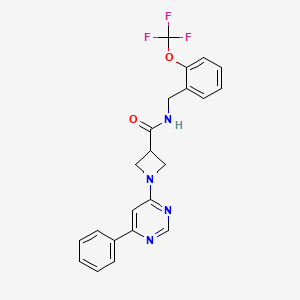

![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)
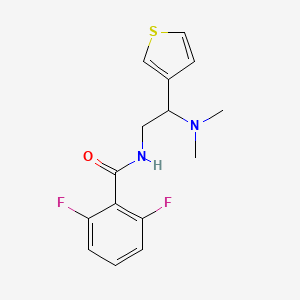

![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)
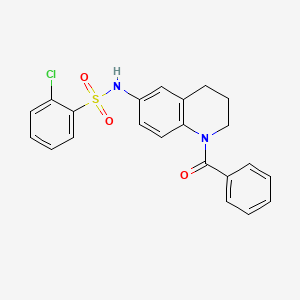
![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2734901.png)
